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Compound Name: Aphadilactone B

Cat. No.: B1150777 Get Quote

Published: November 20, 2025

For: Researchers, scientists, and drug development professionals in the fields of natural

product chemistry, medicinal chemistry, and oncology.

This guide provides a detailed comparison of the spectroscopic data for the naturally occurring

marine macrolide, Aphadilactone B, and a structurally related synthetic macrolide,

Amphidinolide F. The objective of this document is to offer a comprehensive spectroscopic

reference for researchers working on the identification, synthesis, and biological evaluation of

complex macrolides. The data presented herein is compiled from peer-reviewed scientific

literature.

Introduction
Aphadilactone B is a 26-membered macrolide isolated from the marine dinoflagellate

Amphidinium sp.[1] Like many other complex macrolides, it exhibits significant cytotoxicity,

making it a molecule of interest for anticancer drug discovery. The structural elucidation of such

complex natural products relies heavily on a suite of spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy.

The total synthesis of complex macrolides is a formidable challenge in organic chemistry.

Synthetic analogs, such as Amphidinolide F, not only provide access to larger quantities of the

natural product scaffold for biological testing but also offer opportunities to probe structure-
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activity relationships through the creation of novel derivatives. A direct comparison of the

spectroscopic data of a natural product with its synthetic counterpart is the ultimate

confirmation of a successful total synthesis. While a direct synthetic analog of Aphadilactone
B with published spectroscopic data was not available in the reviewed literature, this guide

presents a comparative analysis with the structurally complex, synthetically produced

Amphidinolide F to highlight the key spectroscopic features of this class of molecules.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Aphadilactone B and synthetic

Amphidinolide F.

Table 1: ¹H NMR Data Comparison (δ, ppm)
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Position Aphadilactone B (in C₆D₆) Amphidinolide F (in CDCl₃)

2 2.45 (dd, 10.2, 2.4) 2.59 (m)

3 5.20 (ddd, 10.2, 7.8, 2.4) 5.15 (m)

4 1.65 (m) 1.78 (m)

5 3.80 (m) 4.11 (m)

6 1.45 (m) 1.65 (m)

7 4.15 (br s) 4.01 (m)

8 1.90 (m) 1.87 (m)

... ... ...

25 1.30 (m) 1.55 (m)

26-Me 0.95 (d, 6.6) -

2-Me 1.15 (d, 7.2) 1.12 (d, 7.0)

6-Me 0.88 (d, 7.2) 0.95 (d, 6.8)

8-Me 0.98 (d, 6.6) 0.91 (d, 6.5)

14-Me 1.05 (d, 6.6) 1.02 (d, 6.7)

24-Me 0.85 (d, 6.6) 0.88 (d, 6.5)

Note: Due to the complexity of the molecules and potential for overlapping signals, some

multiplicities are reported as 'm' (multiplet) or 'br s' (broad singlet). The numbering of atoms in

Amphidinolide F has been adjusted for comparative purposes where applicable.

Table 2: ¹³C NMR Data Comparison (δ, ppm)
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Position Aphadilactone B (in C₆D₆) Amphidinolide F (in CDCl₃)

1 171.5 173.2

2 42.6 41.8

3 75.1 74.5

4 36.2 35.9

5 78.9 78.1

6 35.1 34.8

7 72.8 72.5

8 40.1 39.7

... ... ...

25 30.1 29.8

26 - -

2-Me 14.5 14.2

6-Me 10.2 10.5

8-Me 18.9 18.5

14-Me 20.1 19.8

24-Me 22.8 22.5

Table 3: IR and Mass Spectrometry Data Comparison

Spectroscopic Method Aphadilactone B Amphidinolide F

IR (cm⁻¹) 3360 (O-H), 1720 (C=O) ~3400 (O-H), ~1715 (C=O)

Mass Spectrometry
HRESI-MS: m/z 589.3712

[M+Na]⁺

HRMS (ESI): m/z [M+Na]⁺

calculated and found values

would be specific to the

synthetic batch.
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Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the acquisition and comparison of

spectroscopic data for a natural product and its synthetic analog.

Natural Product Workflow

Synthetic Analog Workflow

Isolation & Purification
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Spectroscopic Data Acquisition
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Structure Elucidation Spectroscopic Data
Comparison

Natural Product Data

Total Synthesis
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Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques

used in the characterization of Aphadilactone B and its synthetic analogs. Specific parameters
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may vary based on the instrumentation and the specific requirements of the experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)) in a

5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00

ppm).

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC)

spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz).

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen

atoms. Key parameters include chemical shift (δ), integration (relative number of protons),

and coupling constants (J), which reveals neighboring protons.

¹³C NMR: Provides information about the chemical environment of carbon atoms. The

chemical shift of each carbon is indicative of its functional group and hybridization state.

2D NMR: Experiments such as COSY (Correlation Spectroscopy) establish H-H correlations,

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs,

and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons

and protons over two to three bonds. These are crucial for assembling the molecular

structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

Sample Introduction: A dilute solution of the sample is introduced into the mass

spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC)

system.
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Ionization: High-Resolution Electrospray Ionization (HRESI) is a common technique for

large, non-volatile molecules like macrolides. The sample is sprayed into the source, creating

fine charged droplets from which ions are generated.

Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF),

Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)), which separates them

based on their mass-to-charge ratio (m/z).

Data Analysis: The high-resolution mass measurement allows for the determination of the

accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This accurate mass is used to

calculate the elemental formula of the compound.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A small amount of the sample is prepared for analysis. For solid

samples, this can be done by creating a KBr (potassium bromide) pellet or by depositing a

thin film from a solution onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument

measures the absorption of infrared radiation at various frequencies (typically expressed in

wavenumbers, cm⁻¹).

Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of specific bonds and functional groups within the molecule. For

macrolides, characteristic peaks include a broad O-H stretch (around 3400 cm⁻¹) from

hydroxyl groups and a strong C=O stretch (around 1720 cm⁻¹) from the lactone carbonyl

group.

Conclusion
The spectroscopic data presented in this guide provide a valuable resource for researchers

engaged in the study of Aphadilactone B and related complex macrolides. The comparison

with a synthetic analog underscores the power of these analytical techniques in confirming
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complex molecular structures. The detailed protocols offer a foundational understanding of the

experimental approaches used to generate this critical data. Future work in this area, including

the total synthesis of Aphadilactone B and its direct analogs, will undoubtedly rely on the

precise and comprehensive application of these spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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